

Technical Guide: [2-(Cyclopentyloxy)-4-methylphenyl]methanamine

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Compound of Interest

Compound Name: [2-(Cyclopentyloxy)-4-methylphenyl]methanamine

CAS No.: 1250167-62-4

Cat. No.: B1453739

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Executive Summary

[2-(Cyclopentyloxy)-4-methylphenyl]methanamine (C₁₃H₁₉NO) is a specialized benzylamine derivative characterized by a lipophilic cyclopentyloxy ether motif at the ortho position and a methyl group at the para position relative to the benzylic amine.

In medicinal chemistry, this molecule serves as a high-value scaffold for G-Protein Coupled Receptor (GPCR) modulators and Phosphodiesterase (PDE) inhibitors. Its structural design leverages the "cyclopentyloxy" group to fill hydrophobic pockets in target proteins, while the primary amine provides a critical anchor point for hydrogen bonding or further derivatization.

Part 1: Physicochemical Profile[1]

Molecular Weight & Formula

The precise molecular weight is critical for stoichiometry in synthetic workflows and for calculating molar dosage in biological assays.

Property	Value	Notes
Molecular Formula	C ₁₃ H ₁₉ NO	
Molecular Weight (Average)	205.30 g/mol	Used for bulk calculations.
Monoisotopic Mass	205.1467 Da	Used for Mass Spectrometry (HRMS) validation.
Heavy Atom Count	15	
Rotatable Bonds	4	Cyclopentyl ether bond & Benzyl amine bond.

Predicted Physicochemical Properties (ADME)

These values dictate the compound's behavior in biological systems, specifically its ability to cross cell membranes (permeability).

Property	Predicted Value	Implication for Drug Design
cLogP (Lipophilicity)	~2.8 - 3.1	Optimal for oral bioavailability (Lipinski compliant).
TPSA (Topological Polar Surface Area)	~35.25 Å ²	High membrane permeability (Brain/Gut).
pKa (Basic Amine)	~9.5	Protonated at physiological pH (7.4), enhancing solubility.
Hydrogen Bond Donors	2	Primary amine (-NH ₂).
Hydrogen Bond Acceptors	2	Ether oxygen and Amine nitrogen.

Part 2: Synthetic Architectures

Retrosynthetic Analysis

The most robust synthesis of **[2-(Cyclopentyloxy)-4-methylphenyl]methanamine** avoids direct amination of the benzene ring, which is low-yielding. Instead, it utilizes a Convergent Etherification-Reduction Strategy.

- Disconnection A: The Benzyl-Amine bond (formed via Nitrile reduction).
- Disconnection B: The Phenyl-Ether bond (formed via Williamson Ether Synthesis).

Step-by-Step Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reduction steps.

Step 1: Etherification (Formation of the Scaffold)

Precursor: 2-Hydroxy-4-methylbenzotrile (CAS: 55600-62-9) Reagents: Bromocyclopentane, Potassium Carbonate (

), DMF.

- Dissolution: Dissolve 1.0 eq of 2-Hydroxy-4-methylbenzotrile in anhydrous DMF (0.5 M concentration).
- Base Addition: Add 2.5 eq of anhydrous
. Stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Dropwise add 1.2 eq of Bromocyclopentane.
- Heating: Heat the reaction mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:1) until the starting phenol disappears.
- Workup: Quench with water, extract with Ethyl Acetate, and wash with brine.
- Intermediate: Yields 2-(cyclopentyloxy)-4-methylbenzotrile.

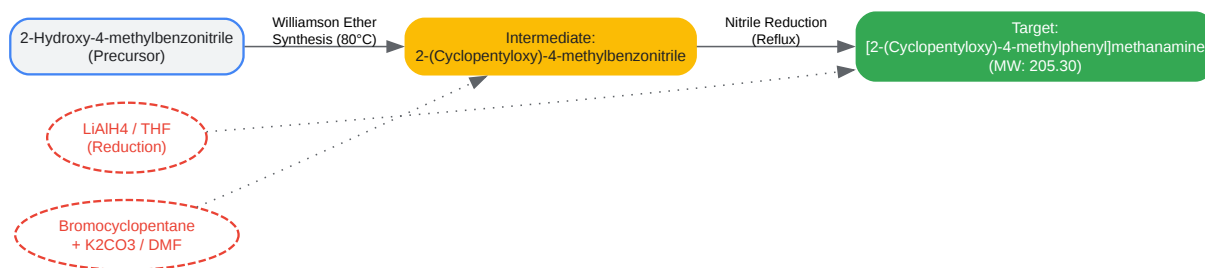
Step 2: Nitrile Reduction (Formation of the Amine)

Reagents: Lithium Aluminum Hydride (

), anhydrous THF.

- Preparation: Suspend 2.0 eq of
in anhydrous THF at 0°C under Argon.
- Addition: Dissolve the nitrile intermediate from Step 1 in THF and add dropwise to the hydride suspension. Caution: Exothermic.
- Reflux: Allow to warm to room temperature, then reflux for 3 hours to ensure complete reduction of the nitrile to the primary amine.
- Fieser Quench: Cool to 0°C. Carefully add water (1 eq per g LAH), then 15% NaOH (1 eq), then water (3 eq).
- Purification: Filter the granular precipitate. Concentrate the filtrate.
- Salt Formation (Optional): Treat with HCl in Dioxane to isolate as the stable Hydrochloride salt (MW: ~241.76 g/mol).

Reaction Pathway Visualization



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Figure 1: Two-step synthetic pathway from commercially available nitrile precursors to the target benzylamine.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

Mass Spectrometry (LC-MS)

- Expected $[M+H]^+$ Peak: 206.15 m/z.
- Fragment Pattern: Look for a characteristic loss of the cyclopentyl group (-69 Da) or ammonia (-17 Da).

Nuclear Magnetic Resonance (^1H NMR)

- Solvent:

or

.
- Key Signals:
 - δ 1.6 - 1.9 ppm (Multiplet, 8H): Cyclopentyl ring methylene protons.
 - δ 2.3 ppm (Singlet, 3H): Methyl group on the benzene ring.
 - δ 3.7 ppm (Singlet, 2H): Benzylic amine (-CH₂-NH₂).
 - δ 4.8 ppm (Multiplet, 1H): Methine proton of the cyclopentyloxy group (-O-CH<).
 - δ 6.7 - 7.1 ppm (Multiplet, 3H): Aromatic protons (1,2,4-substitution pattern).

Part 4: Applications in Drug Discovery[2]

Pharmacophore Utility

This molecule is a bioisostere of the widely used 3-(cyclopentyloxy)-4-methoxyphenyl motif found in PDE4 inhibitors (e.g., Rolipram).

- Lipophilic Pocket Filling: The cyclopentyl ring is ideal for occupying hydrophobic pockets in enzymes without adding excessive molecular weight.

- **Metabolic Stability:** The 4-methyl group is generally more metabolically stable than a 4-methoxy group (which is prone to O-demethylation), potentially extending the half-life of derived drugs.

Fragment-Based Drug Design (FBDD)

With a Molecular Weight of 205.30, this compound is classified as an ideal Fragment.

- **Ligand Efficiency:** High. It possesses a polar "head" (amine) for anchoring and a non-polar "tail" (cyclopentyl) for specificity.
- **Growth Vectors:** The amine nitrogen allows for facile amide coupling to expand the molecule into larger, drug-like candidates (e.g., coupling with carboxylic acids to form inhibitors).

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61268139 (Analog: Methoxy variant). Retrieved from [\[Link\]](#)
- Loba Chemie. (2013). Material Safety Data Sheet: 4-Methylbenzylamine Synthesis. Retrieved from [\[Link\]](#)
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